洛莫司汀
概述
描述
洛莫司汀是一种主要用于化疗的烷化剂。它是亚硝基脲类药物家族的一员,以其能够穿过血脑屏障而闻名,这使其在治疗脑瘤方面特别有效。 洛莫司汀也用于治疗霍奇金淋巴瘤和其他类型的癌症 .
科学研究应用
作用机制
洛莫司汀通过烷化 DNA 和 RNA 发挥其作用,导致形成交联和 DNA 加合物。这些修饰干扰 DNA 复制和转录,最终导致细胞死亡。 洛莫司汀具有高度亲脂性,使其能够穿过血脑屏障并有效地靶向脑瘤 . 主要分子靶点是 DNA 中鸟嘌呤碱基的 O6 位置 .
安全和危害
未来方向
There is ever-increasing interest in immunotherapy (immune checkpoint molecule, tumor associated macrophage, dendritic cell vaccine, CAR-T), tumor microenvironment, and combination of several efficacious methods . With many targeted therapy options emerging, biomarkers guiding the prescription of a particular targeted therapy are also attractive .
生化分析
Biochemical Properties
Lomustine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
Lomustine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Lomustine is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Lomustine change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Lomustine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Lomustine is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Lomustine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Lomustine and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件
洛莫司汀是通过一系列化学反应合成的。一种常见的方法包括用 2-氯乙基异氰酸酯与环己胺反应形成脲衍生物。 然后用叔丁基亚硝酸酯处理此中间体以生成洛莫司汀 . 这些反应通常在受控条件下使用连续流动反应器进行,以确保高收率和纯度 .
工业生产方法
洛莫司汀的工业生产通常涉及连续流动合成,这允许更好地控制反应条件和可扩展性。 这种方法使用廉价的起始原料,并通过在流动反应器中进行的一系列线性化学反应实现高效率 .
化学反应分析
反应类型
洛莫司汀经历了几种类型的化学反应,包括:
常用试剂和条件
烷化: 需要洛莫司汀或其代谢物和 DNA/RNA 作为底物。
水解: 在体内的生理条件下发生。
亚硝化: 在受控条件下涉及叔丁基亚硝酸酯和胺.
主要产物
烷化: 导致形成 DNA 加合物和交联。
水解: 产生与细胞组分进一步相互作用的反应性代谢物。
亚硝化: 导致从其前体形成洛莫司汀.
相似化合物的比较
洛莫司汀与其他亚硝基脲类化合物(如塞莫司汀和链脲佐菌素)密切相关 . 与这些化合物相比,洛莫司汀具有更高的亲脂性,这增强了其穿过血脑屏障的能力。 这使其在治疗脑瘤方面特别有效 . 其他类似的化合物包括:
塞莫司汀: 另一种用于化疗的亚硝基脲。
链脲佐菌素: 主要用于治疗胰腺癌.
环磷酰胺: 一种在各种化疗方案中使用的烷化剂.
洛莫司汀的独特特性,如其高亲脂性和穿过血脑屏障的能力,使其有别于其他类似化合物,并使其成为癌症治疗中的一种有价值的工具。
属性
IUPAC Name |
1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYIWUVLTXOXAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CCCl)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023222 | |
Record name | Lomustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lomustine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Soluble in ethanol, Freely soluble in chloroform; soluble in acetone., Solubility in water, 0.1N NaOH, 0.1N HCl, or 10% ethanol: <0.05 mg/mL; in absolute ethanol: 70 mg/mL, 7.55e-01 g/L | |
Record name | Lomustine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01206 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Lomustine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Lomustine is a highly lipophilic nitrosourea compound which undergoes hydrolysis in vivo to form reactive metabolites. These metabolites cause alkylation and cross-linking of DNA (at the O6 position of guanine-containing bases) and RNA, thus inducing cytotoxicity. Other biologic effects include inhibition of DNA synthesis and some cell cycle phase specificity. Nitrosureas generally lack cross-resistance with other alkylating agents. As lomustine is a nitrosurea, it may also inhibit several key processes such as carbamoylation and modification of cellular proteins., Although lomustine is believed to act by alkylation, the mechanism of action has not been completely elucidated, and other effects as carbamoylation and modification of cellular proteins may be involved. The overall result is thought to be the inhibition of both DNA and RNA synthesis. | |
Record name | Lomustine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01206 | |
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Color/Form |
Solid, Yellow powder | |
CAS No. |
13010-47-4 | |
Record name | Lomustine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13010-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Lomustine [USAN:INN:BAN] | |
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Record name | Lomustine | |
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Record name | lomustine | |
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Record name | lomustine | |
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Record name | Lomustine | |
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Record name | Lomustine | |
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Record name | LOMUSTINE | |
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Record name | LOMUSTINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Lomustine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88-90 °C, 90 °C, 88 - 90 °C | |
Record name | Lomustine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01206 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LOMUSTINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Lomustine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Lomustine?
A1: Lomustine is a bifunctional alkylating agent. [] It exerts its cytotoxic effects by alkylating DNA, primarily at the N7 position of guanine and the O6 position of guanine. [] This alkylation leads to DNA crosslinking, inhibiting DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. []
Q2: How does Lomustine's carbamylation activity contribute to its side effects?
A2: Lomustine also exhibits carbamylating activity, which is believed to be responsible for some of its side effects, such as hepatotoxicity. [] This occurs through the carbamylation of proteins and other cellular components, leading to cellular dysfunction. []
Q3: Does MGMT status influence Lomustine's efficacy?
A3: Yes, the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) can remove alkyl groups from the O6 position of guanine, conferring resistance to Lomustine. [] Studies have shown a correlation between low MGMT activity and increased sensitivity to Lomustine in canine cell lines. []
Q4: What is the molecular formula and weight of Lomustine?
A4: The molecular formula of Lomustine is C9H16ClN3O2, and its molecular weight is 233.7 g/mol.
Q5: Are there any spectroscopic data available for Lomustine?
A5: While specific spectroscopic data aren't detailed in the provided papers, various analytical techniques are employed for its characterization. Researchers utilize High-Performance Liquid Chromatography (HPLC) methods to determine Lomustine content in different formulations like capsules and liposomes. [, , ]
Q6: What in vitro models have been used to investigate Lomustine's efficacy?
A6: Several studies utilize various cancer cell lines to assess Lomustine's efficacy in vitro. This includes human glioblastoma cell lines like U87-MG, DB029, and MHBT161, as well as canine lymphoma cell lines and primary medulloblastoma cell cultures. [, , ] These studies utilize methods like WST-1 assays, flow cytometry, and western blotting to evaluate cell viability, apoptosis induction, and cell cycle arrest. [, , ]
Q7: What in vivo models have been used to investigate Lomustine's efficacy?
A7: Lomustine's efficacy has been investigated in various animal models. Rodent models, including syngeneic orthotopic glioma models in rats (F98) and mice (Tu-2449), have been used to evaluate the chemotherapeutic and immunotherapeutic effects of Lomustine alone and in combination with other agents. [] Canine models, particularly dogs with naturally occurring lymphoma and histiocytic sarcoma, have also been instrumental in understanding Lomustine's efficacy and potential as a treatment option. [, , , ]
Q8: What do clinical trials reveal about Lomustine's efficacy in treating glioblastoma?
A8: Clinical trials have provided valuable insights into Lomustine's efficacy in glioblastoma. The EORTC 26101 trial, a phase III trial, investigated Lomustine's efficacy in combination with Bevacizumab in patients with progressive glioblastoma. [, ] While the combination therapy did not demonstrate a significant overall survival benefit compared to Lomustine alone, it did show significant improvement in progression-free survival. [, ]
Q9: Are there known mechanisms of resistance to Lomustine?
A9: Yes, MGMT promoter methylation status plays a significant role in Lomustine resistance. [, ] Tumors with methylated MGMT promoters tend to respond better to Lomustine compared to those with unmethylated promoters, highlighting the role of MGMT in repairing Lomustine-induced DNA damage. [, ]
Q10: How does prior exposure to Bevacizumab affect Lomustine's efficacy?
A10: Research suggests that Lomustine's efficacy might be limited in patients who have previously received and progressed on Bevacizumab. [, ] This could be due to Bevacizumab-induced changes in tumor biology, such as increased invasiveness or the development of a more mesenchymal phenotype, making the tumor less susceptible to Lomustine's cytotoxic effects. []
Q11: What drug delivery systems have been explored for Lomustine?
A11: Researchers have explored Lomustine encapsulation within nanoparticles for targeted drug delivery. One study investigated Lomustine-loaded superparamagnetic iron oxide nanoparticles conjugated with folic acid (LN-FA-PG-SPIONs) for potential application in glioblastoma treatment. [] Another study explored the use of Lomustine-loaded PLGA nanoparticles prepared by the interfacial deposition method. [] These strategies aim to improve Lomustine's delivery to tumor cells, enhancing its therapeutic efficacy. [, ]
Q12: Are there any identified biomarkers for predicting Lomustine efficacy?
A12: MGMT promoter methylation status is a well-established predictive biomarker for Lomustine response. [, ] Patients with methylated MGMT promoters tend to have better treatment outcomes with Lomustine. [, ]
Q13: Beyond MGMT, are there other potential biomarkers under investigation?
A13: While MGMT is a key biomarker, research is exploring other potential indicators. One study suggests a correlation between the expression of specific proteins like cadherin-associated protein beta 1 (CTNNB1) and Aurora kinase A (STK15), as well as neurotrophic tyrosine kinase receptor type 3 (TRKC) mRNA levels, with the degree of apoptosis induced by Lomustine in medulloblastoma cells. [] This highlights the ongoing exploration for more comprehensive biomarkers to predict Lomustine response. []
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